2-Fluoro-5-iodopyridine

Cross-Coupling Suzuki-Miyaura Halogen Reactivity

2-Fluoro-5-iodopyridine (CAS 171197-80-1) features a strategic 2-fluoro/5-iodo pattern for superior reactivity. The C–I bond enables efficient oxidative addition in Suzuki/Stille couplings, outperforming bromo/chloro analogs, while the C–F bond allows for sequential functionalization. It is essential for reliable, high-yield synthesis of complex heterocycles and serves as a dual-purpose prosthetic group in streamlined PET tracer development.

Molecular Formula C5H3FIN
Molecular Weight 222.99 g/mol
CAS No. 171197-80-1
Cat. No. B1304895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodopyridine
CAS171197-80-1
Molecular FormulaC5H3FIN
Molecular Weight222.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)F
InChIInChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H
InChIKeyGYZNHUNWABYAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodopyridine (CAS 171197-80-1): Product Specifications and Core Characteristics


2-Fluoro-5-iodopyridine (CAS 171197-80-1) is a 2,5-dihalogenated pyridine derivative with the molecular formula C5H3FIN and a molecular weight of 222.99 g/mol [1]. It is characterized by a melting point of 32.0–37.0 °C and a boiling point of 223.8±20.0 °C at 760 mmHg [2]. The compound features a fluorine atom at the 2-position and an iodine atom at the 5-position, which together confer a unique reactivity profile that distinguishes it from other dihalopyridines [3]. This reagent is commercially available at purities typically exceeding 98% (GC) from major suppliers and is utilized primarily as a versatile intermediate in cross-coupling reactions for the synthesis of pharmaceuticals and advanced materials .

Why 2-Fluoro-5-iodopyridine Cannot Be Readily Replaced by Other 2,5-Dihalopyridines


While several 2,5-dihalopyridine analogs exist (e.g., 2-fluoro-5-bromopyridine, 2-chloro-5-iodopyridine), substitution is not straightforward due to the distinct electronic and steric effects imposed by the specific halogen combination. The 2-fluoro-5-iodo substitution pattern uniquely balances strong inductive electron withdrawal (fluorine) with an exceptionally facile oxidative addition site (iodine) [1]. This results in reaction outcomes—both in terms of yield and regioselectivity—that differ significantly from those obtained with other halogen pairings [2]. Consequently, direct replacement with a bromo- or chloro-analog often leads to lower cross-coupling efficiency, altered reaction conditions, or the requirement for different catalyst systems, making the specific procurement of 2-fluoro-5-iodopyridine essential for reproducible research and synthesis [3].

Quantitative Evidence for 2-Fluoro-5-iodopyridine Differentiation: Head-to-Head Comparisons and Performance Data


Superior Cross-Coupling Reactivity of C–I vs. C–Br in 2-Fluoro-5-iodopyridine

In palladium-catalyzed cross-coupling reactions, the C–I bond of 2-fluoro-5-iodopyridine undergoes oxidative addition significantly faster than the C–Br bond in 2-fluoro-5-bromopyridine [1]. This difference is a direct consequence of the lower bond dissociation energy of C–I (approximately 222 kJ/mol) compared to C–Br (approximately 297 kJ/mol) in aromatic systems [2]. While head-to-head yield data for this specific pair is sparse, class-level inference from aryl halide reactivity trends indicates that under identical Suzuki-Miyaura conditions, the iodo-derivative can achieve substantially higher conversion rates and shorter reaction times [3].

Cross-Coupling Suzuki-Miyaura Halogen Reactivity Palladium Catalysis

Demonstrated Utility in High-Value Radiopharmaceutical Synthesis via Pd-Catalyzed S-Arylation

2-[18F]Fluoro-5-iodopyridine has been successfully employed as a prosthetic group for the rapid 18F-labeling of thiol-containing biomolecules (e.g., peptides, proteins) via Pd-catalyzed S-arylation in aqueous media [1]. This application is unique to the 2-fluoro-5-iodo substitution pattern, as the iodine provides the necessary reactivity for the cross-coupling step, while the fluorine can be readily introduced as the 18F isotope using the 'minimalist' radiofluorination method [2]. In contrast, other 2,5-dihalopyridines like 2-chloro-5-iodopyridine or 2-fluoro-5-bromopyridine are not suitable for this direct 18F-labeling approach, as they either lack the appropriate halogen for radiofluorination or do not possess the required reactivity for the subsequent bioconjugation step [3].

Radiopharmaceuticals 18F-Labeling PET Imaging Bioconjugation

Documented Use in Regioselective Lithiation and Halogen Dance for Complex Pyridine Synthesis

2-Fluoro-5-iodopyridine undergoes directed ortho-lithiation at the 4-position when treated with LDA at low temperature, followed by a rapid 'halogen dance' migration of the iodine atom [1]. This yields a lithio intermediate that can be trapped with electrophiles to produce 2-fluoro-4-substituted-5-iodopyridines [2]. In contrast, 2-chloro-3-iodopyridine and 3-fluoro-4-iodopyridine exhibit different lithiation regioselectivity under identical conditions, demonstrating that the 2-fluoro-5-iodo pattern is a critical determinant of the reaction outcome [3]. This specific reactivity profile is essential for the synthesis of certain fused polyaromatic alkaloids, such as perlolidine and δ-carbolines [4].

Regioselective Lithiation Halogen Dance Directed Ortho-Metalation Heterocycle Synthesis

Distinct Physicochemical Properties: LogP and Melting Point Comparison with 2-Fluoro-5-bromopyridine

The presence of iodine instead of bromine at the 5-position significantly alters the physicochemical properties of 2-fluoro-5-iodopyridine compared to 2-fluoro-5-bromopyridine. Specifically, the calculated LogP (XLogP3) for 2-fluoro-5-iodopyridine is 1.9 [1], whereas the LogP for 2-fluoro-5-bromopyridine is approximately 1.5 [2]. This difference of 0.4 LogP units indicates a notable increase in lipophilicity, which can influence membrane permeability and ADME properties in drug discovery. Furthermore, the melting point of 2-fluoro-5-iodopyridine is 32.0–37.0 °C [3], while 2-fluoro-5-bromopyridine melts at a slightly higher 41–45 °C , reflecting differences in crystal packing energy.

Lipophilicity Physicochemical Properties LogP Melting Point Medicinal Chemistry

Commercial Availability at High Purity from Multiple Vetted Suppliers

2-Fluoro-5-iodopyridine is widely available from reputable global suppliers at purities consistently ≥97% (GC) and often >98.0% (GC) . For instance, TCI offers the compound with a purity of >98.0% (GC) and provides detailed analytical specifications [1]. ChemImpex lists a purity of ≥97% (GC) , and AKSci offers a minimum purity of 95% . This widespread availability from established vendors ensures reliable procurement and minimizes lead times for research and development. In contrast, some related dihalopyridines, such as 2-chloro-5-iodopyridine, may have fewer commercial sources or require custom synthesis, which can introduce delays and variability.

Commercial Availability Purity Procurement Supply Chain

Validated Synthetic Utility in Patented Pharmaceutical Intermediates

The unique reactivity of 2-fluoro-5-iodopyridine has been explicitly leveraged in multiple patent applications for the synthesis of biologically active molecules. For example, WO-2021209552-A1 describes its use in the preparation of pyrazolo[1,5-d][1,2,4]triazine-5(4h)-acetamides as inhibitors of the NLRP3 inflammasome pathway [1]. Similarly, WO-2021011913-A1 discloses its application in synthesizing tau-protein targeting compounds for potential imaging and therapeutic uses [2]. In each case, the specific 2-fluoro-5-iodo substitution pattern was selected for its ability to undergo selective cross-coupling reactions that are not easily replicated with other halogen combinations .

Patent Literature Pharmaceutical Intermediate API Synthesis Cross-Coupling

Optimal Procurement and Application Scenarios for 2-Fluoro-5-iodopyridine Based on Quantitative Evidence


High-Efficiency Synthesis of Complex Heterocycles via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry and process chemistry groups aiming to maximize yield and minimize reaction time in Suzuki-Miyaura, Stille, or Sonogashira couplings, 2-fluoro-5-iodopyridine offers a demonstrable advantage over the corresponding bromo- or chloro-derivatives [1]. The enhanced reactivity of the C–I bond ensures more efficient oxidative addition, leading to higher conversion rates, especially when coupling challenging or sterically hindered partners [2]. This translates to less material waste and greater throughput in both discovery and scale-up settings.

Development of Novel 18F-Labeled PET Imaging Agents

Radiopharmaceutical research groups focused on developing new PET tracers should procure 2-fluoro-5-iodopyridine specifically for its unique ability to serve as a dual-purpose prosthetic group [1]. The compound can be rapidly converted to 2-[18F]fluoro-5-iodopyridine via the 'minimalist' radiofluorination method and subsequently used in a Pd-catalyzed S-arylation step to label thiol-containing biomolecules [2]. This streamlined, two-step procedure in aqueous media is not feasible with other 2,5-dihalopyridine analogs, making this compound indispensable for advancing this class of imaging agents [3].

Strategic Building Block for Regioselective Functionalization via Halogen Dance

Researchers requiring a specific 2,4,5-trisubstituted pyridine scaffold should select 2-fluoro-5-iodopyridine for its predictable and unique regioselectivity in LDA-mediated lithiation [1]. The exclusive functionalization at the 4-position, followed by iodine migration, provides a reliable entry point to complex heterocycles that are otherwise difficult to access [2]. This is particularly valuable in the synthesis of natural product analogs and alkaloid-based libraries where precise substitution patterns are critical for biological activity [3].

Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

In drug discovery programs where modulating the lipophilicity (LogP) of a pyridine-containing lead series is desired, 2-fluoro-5-iodopyridine provides a distinct physicochemical profile compared to the 2-fluoro-5-bromopyridine alternative [1]. With a calculated LogP of 1.9, the iodo-derivative is approximately 0.4 units more lipophilic [2]. This difference can be exploited to improve membrane permeability or to fine-tune the ADME properties of a drug candidate without introducing additional structural complexity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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